6-Bromo-3'-methylflavone

Neuroscience Pharmacology Receptor Binding

6-Bromo-3'-methylflavone (CAS: 339588-78-2; molecular formula: C16H11BrO2; molecular weight: 315.16 g/mol) is a synthetic flavonoid derivative belonging to the flavone subclass, characterized by a 15-carbon (C6-C3-C6) backbone. This compound features two specific modifications on the flavone core: a bromine atom at the 6-position of the A ring and a methyl group at the 3'-position of the B ring.

Molecular Formula C16H11BrO2
Molecular Weight 315.16 g/mol
Cat. No. B12051776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3'-methylflavone
Molecular FormulaC16H11BrO2
Molecular Weight315.16 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br
InChIInChI=1S/C16H11BrO2/c1-10-3-2-4-11(7-10)16-9-14(18)13-8-12(17)5-6-15(13)19-16/h2-9H,1H3
InChIKeyVNLPVWHRKKWDQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3'-methylflavone: Technical Specifications and Compound Class Context for Research Procurement


6-Bromo-3'-methylflavone (CAS: 339588-78-2; molecular formula: C16H11BrO2; molecular weight: 315.16 g/mol) is a synthetic flavonoid derivative belonging to the flavone subclass, characterized by a 15-carbon (C6-C3-C6) backbone . This compound features two specific modifications on the flavone core: a bromine atom at the 6-position of the A ring and a methyl group at the 3'-position of the B ring . It is primarily utilized as a research tool in neuropharmacology and chemical genomics, with a key mechanistic role as a high-affinity ligand for the benzodiazepine binding site of the GABA(A) receptor [1].

Why 6-Bromo-3'-methylflavone Cannot Be Interchanged with Other Flavone Derivatives in Research Protocols


The specific substitution pattern of 6-bromo-3'-methylflavone dictates a unique pharmacological profile that is not shared by other flavone analogs. Substitution at the 6- and 3'-positions, as mapped by a refined pharmacophore model for the benzodiazepine binding site of the GABA(A) receptor, has a direct and quantifiable impact on ligand-receptor interactions and resulting functional efficacy [1]. For instance, the presence of a bromine at the 6-position alone confers a different binding affinity and functional outcome compared to the 6-bromo-3'-methyl disubstituted analog. Furthermore, this compound's functional antagonism at the benzodiazepine binding site, as evidenced by its GABA ratio and its ability to block diazepam-induced effects, starkly contrasts with the agonistic or positive modulatory profiles of many other flavone derivatives and classical benzodiazepines [2]. Therefore, substituting this compound with a generic flavone or a closely related analog without the precise 6-bromo-3'-methyl motif will not replicate its established experimental outcomes.

Quantitative Differentiators for 6-Bromo-3'-methylflavone: A Comparative Data Guide for Scientific Selection


Enhanced Binding Affinity at the GABA(A) Receptor's Benzodiazepine Site Compared to 6-Bromoflavone

6-Bromo-3'-methylflavone demonstrates a significantly higher binding affinity for the benzodiazepine binding site (BDZ-bs) of the GABA(A) receptor compared to the closely related analog 6-bromoflavone. While both compounds feature a bromine at the 6-position, the addition of a methyl group at the 3'-position in 6-bromo-3'-methylflavone results in a 1.4- to 7-fold increase in affinity [1][2].

Neuroscience Pharmacology Receptor Binding

Functional Antagonism at the GABA(A) Receptor Benzodiazepine Site Versus Agonist Activity of 6-Bromoflavone

6-Bromo-3'-methylflavone functions as an antagonist or weak inverse agonist at the benzodiazepine binding site, a profile that is distinct from the positive allosteric modulator (agonist) activity of 6-bromoflavone. This is evidenced by its GABA ratio and its ability to block the effects of diazepam in vivo, whereas 6-bromoflavone potentiates GABA-induced currents and produces anxiolytic-like effects [1][2].

Electrophysiology Behavioral Pharmacology GABA(A) Receptor Modulation

In Vivo Antagonism of Diazepam's Sedative and Muscle Relaxant Effects

In behavioral assays, 6-bromo-3'-methylflavone lacks intrinsic sedative or anxiolytic effects but effectively antagonizes specific pharmacological actions of the classic benzodiazepine diazepam. This functional antagonism provides a clear differentiation from both diazepam and other flavone agonists [1].

Behavioral Neuroscience Drug Interaction Anxiolytics

Distinct Yeast Chemogenomic Profile in Pooled Growth Assay at 63.50 µM

In a large-scale chemical genomics screen using a pooled homozygous yeast deletion library, 6-bromo-3'-methylflavone at a concentration of 63.50 µM induced a distinct fitness defect profile. This chemogenomic signature provides a quantitative and comparative map of its biological activity in a eukaryotic model system, which can be cross-referenced with other compounds in public databases to infer mechanism of action or off-target effects [1].

Chemical Genomics Yeast Genetics Mode of Action

Optimized Application Scenarios for 6-Bromo-3'-methylflavone in Neuroscience and Chemical Biology Research


GABA(A) Receptor Subtype Pharmacology and Benzodiazepine Binding Site Mapping

6-Bromo-3'-methylflavone is an ideal ligand for mapping the structural determinants of ligand binding and functional efficacy at the benzodiazepine site of GABA(A) receptors. Its high affinity (Ki = 10-50 nM) and functional antagonism provide a robust assay window for competitive binding studies and electrophysiological recordings aimed at characterizing receptor subtypes or mutant receptors [1]. Its antagonistic profile is particularly useful for isolating the contribution of specific GABA(A) receptor populations to complex behaviors [1].

Chemical Biology Tool for Dissecting Benzodiazepine-Mediated Behaviors In Vivo

As an antagonist that selectively blocks the sedative and muscle relaxant effects of diazepam without producing intrinsic behavioral effects, 6-bromo-3'-methylflavone is a powerful tool for dissecting the neural circuits underlying distinct benzodiazepine actions. It can be co-administered with diazepam to pharmacologically 'silence' a subset of the drug's effects, allowing researchers to attribute specific behaviors to specific receptor mechanisms or brain regions [1].

Yeast Chemical Genomics and Functional Profiling

The compound has a defined chemogenomic profile in Saccharomyces cerevisiae, making it suitable for large-scale functional genomics screens and mode-of-action studies [2]. Researchers can use this compound at 63.50 µM to probe conserved cellular pathways, identify genetic interactions, and generate comparative signatures against libraries of known bioactive molecules to predict its targets in higher eukaryotes [2].

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